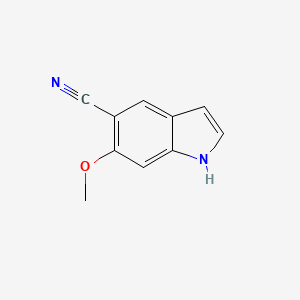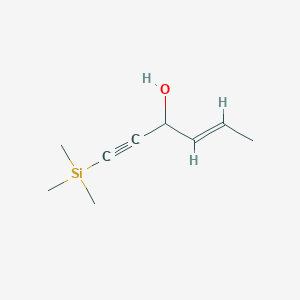
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is an organic compound that features a trimethylsilyl group attached to a hex-4-en-1-yn-3-ol backbone. This compound is of interest due to its unique structural properties, which include both an alkyne and an alkene functional group, as well as a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol typically involves the following steps:
Formation of the Alkyne: The initial step often involves the formation of the alkyne group through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst.
Addition of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction, where a trimethylsilyl chloride reacts with the alkyne in the presence of a base like triethylamine.
Formation of the Alkene: The alkene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Hydroxyl Group Introduction: The hydroxyl group can be added through a hydroboration-oxidation reaction, where the alkyne is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is used as an intermediate in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of (E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific bioactive molecule it is part of.
相似化合物的比较
Similar Compounds
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is unique due to the presence of both an alkyne and an alkene functional group, along with a hydroxyl group, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H16OSi |
|---|---|
分子量 |
168.31 g/mol |
IUPAC 名称 |
(E)-1-trimethylsilylhex-4-en-1-yn-3-ol |
InChI |
InChI=1S/C9H16OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-6,9-10H,1-4H3/b6-5+ |
InChI 键 |
XDGOIFRYGGQMEB-AATRIKPKSA-N |
手性 SMILES |
C/C=C/C(C#C[Si](C)(C)C)O |
规范 SMILES |
CC=CC(C#C[Si](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


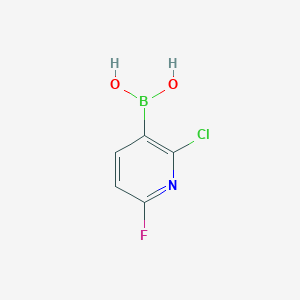
![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)
![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)
![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)

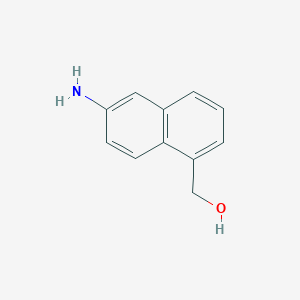


![n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11913389.png)
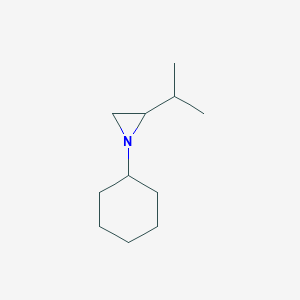
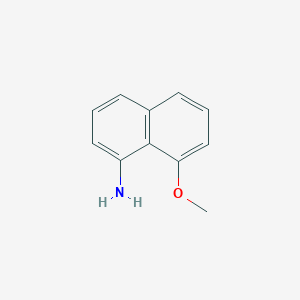
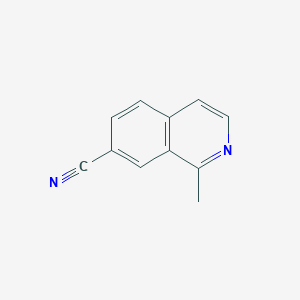
![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)
